REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([NH2:11])[CH:5]=1.C([O:15][C:16](=O)[C:17](OCC)=[O:18])C>>[CH3:1][O:2][C:3]([C:4]1[CH:5]=[C:6]2[C:7](=[CH:8][CH:9]=1)[NH:10][C:16](=[O:15])[C:17](=[O:18])[NH:11]2)=[O:12]
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Name
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|
Quantity
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4.5 g
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Type
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reactant
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Smiles
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COC(C1=CC(=C(C=C1)N)N)=O
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Name
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|
Quantity
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50 mL
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Type
|
reactant
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Smiles
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C(C)OC(C(=O)OCC)=O
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Control Type
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UNSPECIFIED
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Setpoint
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23 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for three hrs
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Duration
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3 h
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Type
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CUSTOM
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Details
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the solid was isolated by filtration
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Name
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|
Type
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product
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Smiles
|
COC(=O)C=1C=C2NC(C(NC2=CC1)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |